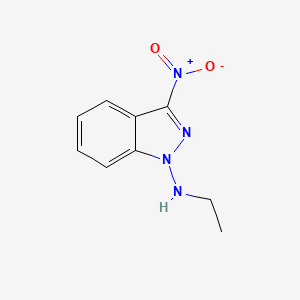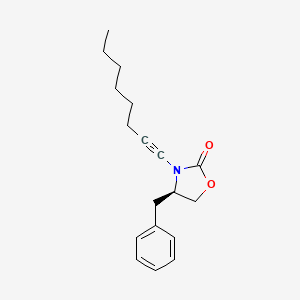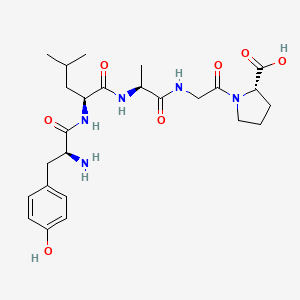![molecular formula C22H24N2O B14248613 N-(3-{[(Anthracen-9-YL)methyl]amino}propyl)-2-methylprop-2-enamide CAS No. 399032-57-6](/img/structure/B14248613.png)
N-(3-{[(Anthracen-9-YL)methyl]amino}propyl)-2-methylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{[(Anthracen-9-YL)methyl]amino}propyl)-2-methylprop-2-enamide is a chemical compound that features an anthracene moiety. Anthracene derivatives are known for their applications in various fields, including organic electronics and photophysics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(Anthracen-9-YL)methyl]amino}propyl)-2-methylprop-2-enamide typically involves the reaction of anthracene-9-carbaldehyde with an appropriate amine under controlled conditions. For instance, anthracene-9-carbaldehyde can react with 5-amino-3,4-dimethylisoxazole in ethanol to form the desired product . The reaction is usually carried out at elevated temperatures, and the progress is monitored using techniques like thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-{[(Anthracen-9-YL)methyl]amino}propyl)-2-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the anthracene moiety would yield anthraquinone derivatives, while reduction would produce the corresponding reduced forms of the compound.
Applications De Recherche Scientifique
N-(3-{[(Anthracen-9-YL)methyl]amino}propyl)-2-methylprop-2-enamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: Used in the development of organic electronic materials and photophysical studies.
Mécanisme D'action
The mechanism of action of N-(3-{[(Anthracen-9-YL)methyl]amino}propyl)-2-methylprop-2-enamide involves its interaction with molecular targets such as enzymes and proteins. The anthracene moiety can intercalate with DNA, affecting its function and leading to various biological effects. The compound can also participate in electron transfer reactions, making it useful in photophysical studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-(Methylaminomethyl)anthracene: Similar in structure but lacks the propyl and enamide groups.
Anthracen-9-ylmethylene-(3,4-dimethylisoxazol-5-yl)amine: Contains an isoxazole moiety instead of the enamide group.
Uniqueness
N-(3-{[(Anthracen-9-YL)methyl]amino}propyl)-2-methylprop-2-enamide is unique due to its combination of the anthracene moiety with the propyl and enamide groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with biological molecules and in the development of advanced materials.
Propriétés
Numéro CAS |
399032-57-6 |
|---|---|
Formule moléculaire |
C22H24N2O |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
N-[3-(anthracen-9-ylmethylamino)propyl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C22H24N2O/c1-16(2)22(25)24-13-7-12-23-15-21-19-10-5-3-8-17(19)14-18-9-4-6-11-20(18)21/h3-6,8-11,14,23H,1,7,12-13,15H2,2H3,(H,24,25) |
Clé InChI |
QJPKUYQXUJKDLO-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)NCCCNCC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N-methylnicotinamide](/img/structure/B14248538.png)




![1-Ethyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B14248563.png)
![3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrobenzoic acid](/img/structure/B14248565.png)
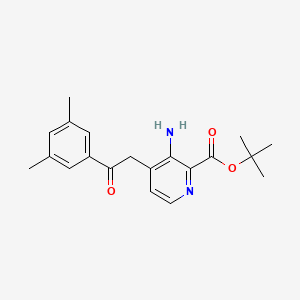
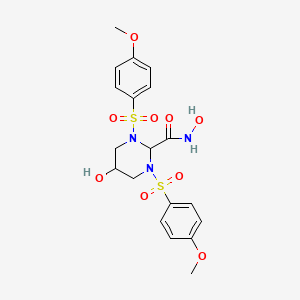
![N-[4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14248575.png)

